4-{[(3-chlorophenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide
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Overview
Description
4-{[(3-chlorophenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide is a complex organic compound with the molecular formula C19H16ClN3O3S. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a pyridinylmethyl group attached to a benzamide core. It has a molecular weight of approximately 401.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-chlorophenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Chlorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 3-chlorophenylamine with a sulfonyl chloride reagent under basic conditions to form the 3-chlorophenylsulfonyl intermediate.
Coupling with Benzamide: The intermediate is then coupled with benzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of Pyridinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-chlorophenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Pyridine derivatives and halogenated compounds under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
4-{[(3-chlorophenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[(3-chlorophenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfonyl group is known to play a crucial role in binding to the active sites of enzymes, while the pyridinylmethyl group can enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-bromophenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide
- 4-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide
- 4-{[(3-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide
Uniqueness
4-{[(3-chlorophenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C19H16ClN3O3S |
---|---|
Molecular Weight |
401.9g/mol |
IUPAC Name |
4-[(3-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-4-3-6-18(12-15)27(25,26)23-16-9-7-14(8-10-16)19(24)22-13-17-5-1-2-11-21-17/h1-12,23H,13H2,(H,22,24) |
InChI Key |
ZYZNEHYGQAMMTP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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